molecular formula C16H17N5O3S B2829259 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034386-97-3

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2829259
CAS RN: 2034386-97-3
M. Wt: 359.4
InChI Key: CETJSNOYHWYCRF-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, a piperidine ring, and a thiazolidine-dione group. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It is known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The piperidine ring is a common structural motif in many pharmaceuticals and natural products, known for its bioactive properties. Thiazolidine-dione is a heterocyclic compound containing sulfur and oxygen, often used in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, which is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its thermal stability .

Scientific Research Applications

Synthesis Techniques The compound 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is related to the chemical classes of thiazolidines and oxazolidines. Research demonstrates various synthesis techniques for related compounds. For example, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were synthesized from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes. Further chemical transformations include dehydrogenation to form oxazoles and thiazoles and interaction with p-nitrobenzaldehyde and piperidine to form Mannich bases (Badr, Aly, Fahmy, & Mansour, 1981).

Chemical Reactivity and Derivatives The chemical reactivity of the compound class involves the formation of various derivatives through reactions with different reagents. Thiosemicarbazides were used to synthesize triazole rings linked by thiomethylene groups, and thiazolidinone derivatives were obtained by cyclizing thiosemicarbazides with chloroacetyl chloride. Michael addition reactions involving cyclic secondary amines like piperidine resulted in thiazolo[3,2-b][1,2,4]-triazol-5-ols (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Microwave Irradiation Synthesis A series of 5-benzylidenethiazolidine-2,4-diones were synthesized efficiently under microwave irradiation without solvent. This technique utilizes Knoevenagel condensation of aromatic aldehydes with thiazolidine-2,4-dione in the presence of catalytic amounts of piperidine and acetic acid, presenting a rapid and solvent-free synthesis method (Yang, Chen, Chen, & Zheng, 2003).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis process. Additionally, computational studies could be employed to predict its interaction with various biological targets and to investigate its drug-likeness .

properties

IUPAC Name

3-[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c22-14(9-20-13-4-2-1-3-12(13)17-18-20)19-7-5-11(6-8-19)21-15(23)10-25-16(21)24/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETJSNOYHWYCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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